2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-phenylacetamide
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Overview
Description
2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-phenylacetamide: , also known by its CAS number 539808-22-5, is a chemical compound with the following molecular formula:
C28H30N4O2S
. It belongs to the class of sulfonamide compounds and exhibits interesting pharmacological properties.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common synthetic route includes the following reactions:
Imidazole Formation: The imidazole ring is formed by reacting 4-methylbenzylamine with phenylglyoxal in the presence of a base.
Sulfonation: The imidazole compound is then sulfonated using a suitable reagent (e.g., chlorosulfonic acid or sulfur trioxide).
Amide Formation: The sulfonated intermediate is coupled with N-phenylacetic acid to yield the final product.
Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis. Optimization and process development are crucial for efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The sulfone group in the compound can undergo oxidation reactions.
Substitution: The phenyl and imidazole rings are susceptible to electrophilic substitution reactions.
Reduction: Reduction of the imidazole ring or the sulfone group may occur under specific conditions.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Amide Formation: Activation reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products: The major product is the titled compound itself, which exhibits diverse applications.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacophoric features.
Catalysis: The sulfonamide group can serve as a ligand in transition metal-catalyzed reactions.
Anticancer Properties: Investigations suggest its potential as an anticancer agent.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Materials Science: Its structural motifs may find applications in materials design.
Pharmaceutical Industry: Companies may explore its derivatives for drug development.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, possibly through enzyme inhibition or receptor binding.
Comparison with Similar Compounds
While this compound is unique, similar sulfonamide-based structures include:
2-(2,4-Dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino)-N-phenylacetamide: (CAS: 338961-23-2).
N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid ethyl ester: (CAS: 1869118-24-0).
N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid tert-butyl ester: (CAS: 1201187-44-1).
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N3O3S/c1-17-12-14-18(15-13-17)22-24(27-23(26-22)19-8-4-2-5-9-19)31(29,30)16-21(28)25-20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
BLNMWUAAICOQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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